molecular formula C9H15ClN2O B2356768 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride CAS No. 2173996-16-0

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride

Cat. No.: B2356768
CAS No.: 2173996-16-0
M. Wt: 202.68
InChI Key: OQKUUHKQAONGAU-UHFFFAOYSA-N
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Description

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride is a substituted pyridin-2(1H)-one derivative characterized by a tert-butyl group at the 1-position and an amino group at the 3-position of the pyridinone ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research. Pyridin-2(1H)-ones are heterocyclic compounds with a lactam structure, widely explored for their bioactivity, including anti-allodynic and antimicrobial properties .

Properties

IUPAC Name

3-amino-1-tert-butylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-9(2,3)11-6-4-5-7(10)8(11)12;/h4-6H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKUUHKQAONGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=C(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or direct amination using reagents like ammonia or amines.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Addition: The pyridine ring can undergo addition reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

    Addition: Electrophiles like halogens or alkylating agents under controlled conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

    Addition: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing new drugs.

    Biochemical Assays: It can be used in assays to detect or quantify specific biomolecules.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Therapeutic Agents: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

Industry:

    Material Science: The compound can be used in developing new materials with specific properties, such as polymers or coatings.

    Agriculture: It may have applications in developing new agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways it regulates. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridin-2(1H)-one derivatives vary in substituent groups, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Substituents Salt Form Key Features References
3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride 1-tert-butyl, 3-amino Hydrochloride High steric bulk (tert-butyl) enhances lipophilicity; amino group enables H-bonding.
4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide 4-(2-aminoethyl) Dihydrobromide Ethylamino side chain may improve solubility but reduce membrane permeability.
3-(Aminomethyl)pyridin-2(1H)-one hydrochloride 3-aminomethyl Hydrochloride Smaller substituent (aminomethyl) reduces steric hindrance compared to tert-butyl.
StA-MAT-28 (from ) 1-ethyl, 3-trifluoromethyl, benzyl Hydrochloride Trifluoromethyl groups increase electronegativity and metabolic stability.
Anti-allodynic derivatives (from ) 3-aryl, 5-phenylamino Varies Aryl groups at 3-position enhance receptor binding; phenylamino improves potency.

Key Observations :

  • Electronic Effects : Trifluoromethyl groups (as in StA-MAT-28) introduce strong electron-withdrawing effects, enhancing metabolic stability but possibly reducing solubility .
  • Biological Activity : Derivatives with aryl/heteroaryl groups at the 3-position (e.g., ) show potent anti-allodynic activity, suggesting that the tert-butyl group in the target compound may alter receptor interaction profiles .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally improve aqueous solubility. However, the tert-butyl group’s hydrophobicity may offset this advantage compared to more polar derivatives (e.g., 4-(2-aminoethyl)pyridin-2(1H)-one dihydrobromide) .

Biological Activity

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a tert-butyl group, along with a hydrochloride salt form that enhances its solubility. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator in various biochemical pathways:

  • Enzyme Inhibition : It binds to the active sites of enzymes, inhibiting their activity and disrupting metabolic processes.
  • Receptor Modulation : The compound may function as an agonist or antagonist at certain receptors, influencing signal transduction pathways within cells.

Antibacterial Activity

Recent studies have shown that this compound exhibits antibacterial properties against several strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Enterococcus faecalis40
Pseudomonas aeruginosa50
Salmonella typhi45
Klebsiella pneumoniae50

In comparative studies, the compound demonstrated inhibition zones comparable to standard antibiotics like ceftriaxone .

Antioxidant and Anti-inflammatory Properties

The compound has been noted for its antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress. Additionally, it has shown potential in mitigating inflammatory responses, making it a candidate for further research in therapeutic applications related to chronic inflammation .

Anticancer Potential

Preliminary findings suggest that this compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. The exact mechanisms are still under investigation but may involve modulation of cell cycle progression and induction of apoptosis .

Case Studies

Several case studies highlight the compound's application in different biological contexts:

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial effects against multidrug-resistant strains. Results showed significant inhibition, suggesting potential use in developing new antibiotics .
  • Antioxidant Activity Assessment : Another study assessed the antioxidant capacity using DPPH radical scavenging assays, demonstrating substantial free radical scavenging ability compared to established antioxidants .
  • Anticancer Activity Evaluation : Research involving various cancer cell lines indicated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, warranting further exploration in oncology .

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